Prexasertib (dimesylate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du LY2606368 (diméthyl sulfate) implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les méthodes de production industrielle sont brevetées et impliquent des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

LY2606368 (diméthyl sulfate) subit diverses réactions chimiques, impliquant principalement son interaction avec l'ADN et les protéines dans la cellule. Il provoque une rupture de l'ADN double brin et une catastrophe de réplication, conduisant à l'apoptose. Les réactifs couramment utilisés dans ces réactions comprennent le diméthylsulfoxyde (DMSO) et l'hydroxyurée .

Applications de recherche scientifique

LY2606368 (diméthyl sulfate) a été largement étudié pour ses applications dans la recherche sur le cancer. Il a montré une efficacité dans l'induction des dommages à l'ADN et l'apoptose des cellules tumorales dans des études précliniques. Il est étudié pour une utilisation en combinaison avec d'autres médicaments, tels que les antimétabolites, les inhibiteurs de PARP et la chimiothérapie à base de platine, afin d'améliorer ses effets thérapeutiques .

Mécanisme d'action

Le mécanisme d'action du LY2606368 (diméthyl sulfate) implique l'inhibition de CHK1, conduisant à l'activation de CDC25A et CDK2. Cela entraîne une augmentation du nombre de fourches de réplication tout en réduisant leur stabilité, provoquant un stress de réplication et une cassure de l'ADN double brin. La perte des points de contrôle des dommages à l'ADN dépendant de CHK1 permet aux cellules présentant de l'ADN endommagé de progresser en mitose et de mourir .

Applications De Recherche Scientifique

LY2606368 (dimesylate) has been extensively studied for its applications in cancer research. It has shown efficacy in inducing DNA damage and tumor cell apoptosis in preclinical studies. It is being investigated for use in combination with other drugs, such as antimetabolites, PARP inhibitors, and platinum-based chemotherapy, to enhance its therapeutic effects .

Mécanisme D'action

The mechanism of action of LY2606368 (dimesylate) involves the inhibition of CHK1, leading to the activation of CDC25A and CDK2. This results in an increase in the number of replication forks while reducing their stability, causing replication stress and double-stranded DNA breakage. The loss of CHK1-dependent DNA damage checkpoints allows cells with damaged DNA to proceed into mitosis and die .

Comparaison Avec Des Composés Similaires

LY2606368 (diméthyl sulfate) est unique dans sa capacité à induire une catastrophe de réplication et à provoquer une cassure de l'ADN double brin. Des composés similaires comprennent d'autres inhibiteurs de CHK1 tels que LY2603618 et MK-8776. LY2606368 (diméthyl sulfate) a montré une plus grande puissance et efficacité dans des études précliniques .

Propriétés

IUPAC Name |

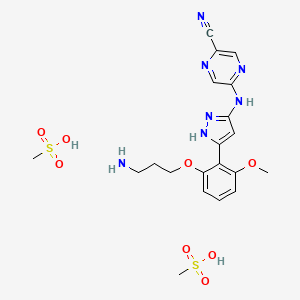

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYBEKZGRNUTBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2400380.png)

![N-cyclohexyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2400381.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2400386.png)

![4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzamide](/img/structure/B2400394.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)

![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)

![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)